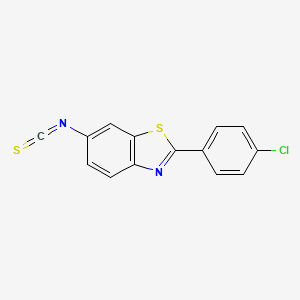
2-(4-Chlorophenyl)-6-isothiocyanato-1,3-benzothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Chlorophenyl)-6-isothiocyanato-1,3-benzothiazole is a chemical compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure This particular compound is characterized by the presence of a chlorophenyl group and an isothiocyanato group attached to the benzothiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-6-isothiocyanato-1,3-benzothiazole typically involves the reaction of 2-aminobenzothiazole with 4-chlorophenyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under reflux conditions. The reaction mixture is stirred for several hours to ensure complete conversion of the starting materials to the desired product. The product is then purified by recrystallization or column chromatography to obtain a pure compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more environmentally friendly solvents and reagents to minimize the environmental impact of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-6-isothiocyanato-1,3-benzothiazole can undergo various chemical reactions, including:
Substitution Reactions: The isothiocyanato group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or alcohols replace the isothiocyanato group.
Oxidation and Reduction Reactions: The benzothiazole ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar solvents such as ethanol or methanol, under mild heating conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the benzothiazole ring.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a thiourea derivative, while oxidation can produce sulfoxides or sulfones.
Scientific Research Applications
2-(4-Chlorophenyl)-6-isothiocyanato-1,3-benzothiazole has several scientific research applications:
Medicinal Chemistry: It has been investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Materials Science: The compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
Biological Research: It can serve as a probe or reagent in biochemical assays to study enzyme activities and protein interactions.
Industrial Applications: The compound can be used as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-6-isothiocyanato-1,3-benzothiazole involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to exert its effects by binding to and inhibiting enzymes involved in critical cellular pathways. For example, it may inhibit kinases or proteases, leading to the disruption of signaling pathways essential for cancer cell survival and proliferation . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Bromophenyl)-6-isothiocyanato-1,3-benzothiazole
- 2-(4-Methylphenyl)-6-isothiocyanato-1,3-benzothiazole
- 2-(4-Fluorophenyl)-6-isothiocyanato-1,3-benzothiazole
Uniqueness
2-(4-Chlorophenyl)-6-isothiocyanato-1,3-benzothiazole is unique due to the presence of the chlorophenyl group, which can influence its chemical reactivity and biological activity. The chlorine atom can enhance the compound’s lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets. Additionally, the isothiocyanato group provides a reactive site for further chemical modifications, allowing for the synthesis of a wide range of derivatives with diverse properties.
Properties
CAS No. |
53544-84-6 |
|---|---|
Molecular Formula |
C14H7ClN2S2 |
Molecular Weight |
302.8 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-6-isothiocyanato-1,3-benzothiazole |
InChI |
InChI=1S/C14H7ClN2S2/c15-10-3-1-9(2-4-10)14-17-12-6-5-11(16-8-18)7-13(12)19-14/h1-7H |
InChI Key |
XMGGQOHQGFRBCP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(S2)C=C(C=C3)N=C=S)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


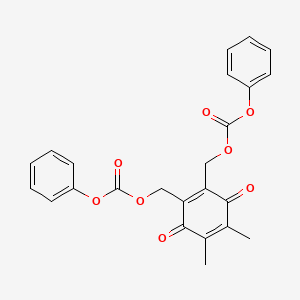
![3-Hydroxy-4-[2-(4-methyl-1,3-thiazol-2-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14656758.png)
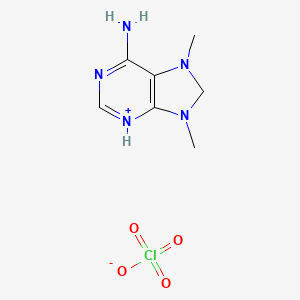
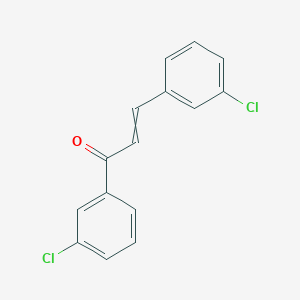
![1,3,8-Triazaspiro[4.5]decane-2,4-dione, 7,7,9,9-tetramethyl-3-octyl-8-(phenylmethyl)-](/img/structure/B14656781.png)
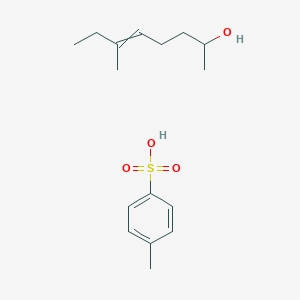
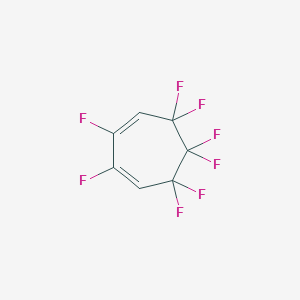
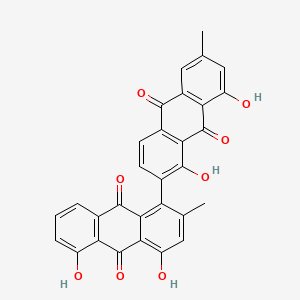
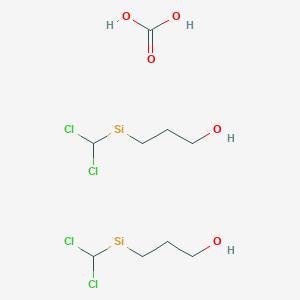
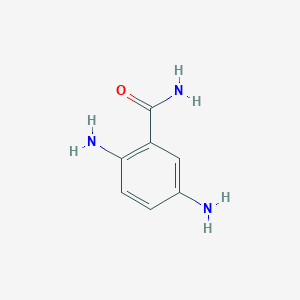
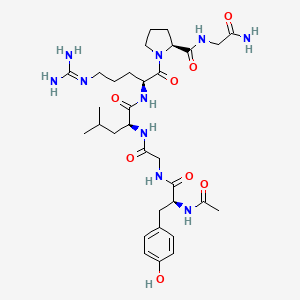
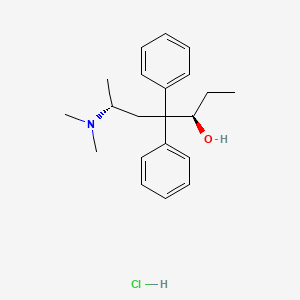
![7-[(4-Chlorophenyl)sulfanyl]-4-nitro-1-oxo-2,1lambda~5~,3-benzoxadiazole](/img/structure/B14656830.png)
![5-[5-(4-Chlorophenyl)furan-2-yl]-1,2,4-triazine-3(2H)-thione](/img/structure/B14656837.png)
